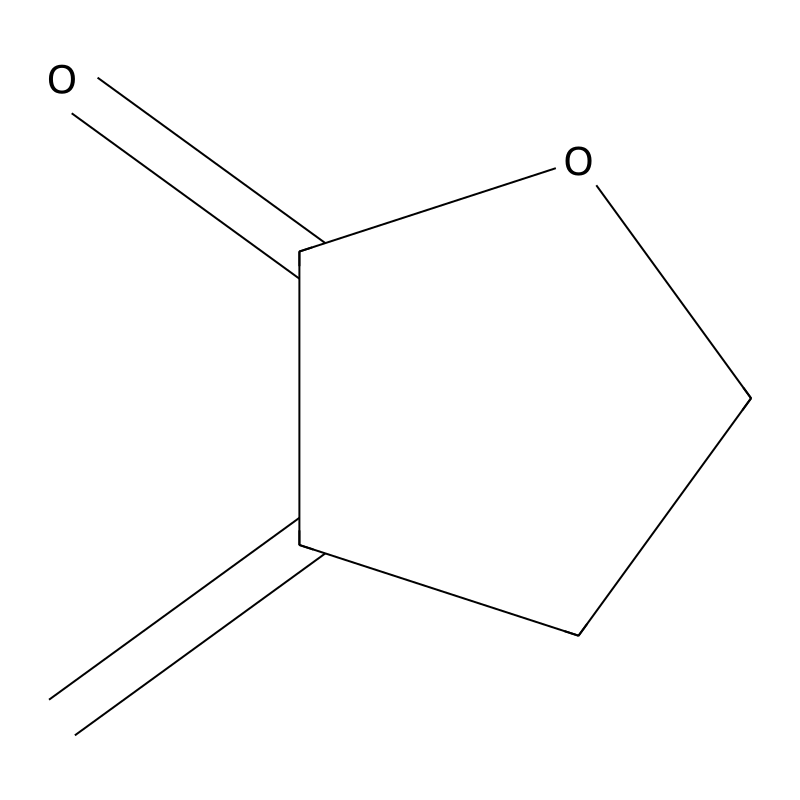

alpha-Methylene-gamma-butyrolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fungicidal Agents

Scientific Field: Agricultural Chemistry

Application Summary: Alpha-Methylene-gamma-butyrolactone is used in the synthesis of new ester and ether derivatives that have potential fungicidal properties.

Methods of Application: The alpha-Methylene-gamma-butyrolactone moiety, a major bio-functional group in the structure of carabrone, is synthesized into forty-six new ester and six new ether derivatives.

Results: Most of the synthesized compounds showed moderate to significant fungicidal activity. Among them, halogen atom-containing derivatives showed better activity than others, especially compounds 6a, d which exhibited excellent fungicidal activity against C.

Pharmacological Activities

Scientific Field: Medicinal Chemistry

Application Summary: Alpha-Methylene-gamma-butyrolactone is a natural pharmacophore for antifungal natural products.

Methods of Application: The alpha-Methylene-gamma-butyrolactone ring is synthesized into various analogues.

Antibacterial Agents

Application Summary: Alpha-Methylene-gamma-butyrolactone has been used in the synthesis of compounds that display potent antibacterial activities.

Methods of Application: The alpha-Methylene-gamma-butyrolactone moiety is synthesized into various derivatives.

Drug Synthesis

Scientific Field: Pharmaceutical Chemistry

Application Summary: Alpha-Methylene-gamma-butyrolactone is a key component in the synthesis of several FDA-approved drugs.

Methods of Application: The alpha-Methylene-gamma-butyrolactone moiety is incorporated into the structure of various drugs.

Synthesis of Intermediates

Scientific Field: Organic Chemistry

Application Summary: Alpha-Methylene-gamma-butyrolactone undergoes benzylation to give racemic alpha-benzyl-alpha-methyl-gamma-butyrolactone.

Methods of Application: The alpha-Methylene-gamma-butyrolactone is subjected to benzylation.

Antifungal Agents

Application Summary: Alpha-Methylene-gamma-butyrolactone ring is a natural pharmacophore for antifungal natural products.

Methods of Application: The alpha-Methylene-gamma-butyrolactone is synthesized into various analogues.

Hydrogel Formation

Scientific Field: Materials Science

Application Summary: Alpha-Methylene-gamma-butyrolactone can be used in the formation of hydrogels.

Methods of Application: The alpha-Methylene-gamma-butyrolactone is incorporated into the structure of hydrogels.

Alpha-Methylene-gamma-butyrolactone is a cyclic compound classified as a butan-4-olide, characterized by a methylene group at the 3-position. Its molecular formula is CHO, and it exhibits unique electrophilic properties, making it a significant compound in various chemical and biological contexts . This compound is notable for its role as a gastrointestinal drug and anti-ulcer agent, indicating its therapeutic potential in medicinal chemistry .

The mechanism underlying AMGBL's anti-cancer properties is still under investigation. However, research suggests it might involve the inhibition of matrix metalloproteinases (MMPs) - enzymes involved in tumor growth and invasion []. Additionally, AMGBL may enhance the production of the epidermal growth factor receptor (EGFR), influencing cell proliferation [].

The reactivity of alpha-methylene-gamma-butyrolactone is primarily attributed to its electrophilic nature. It can act as a Michael acceptor, engaging in reactions with nucleophilic residues in proteins, such as cysteine and lysine. This interaction can lead to the formation of diastereomeric adducts, which are significant in understanding its biological effects . Additionally, this compound has been shown to undergo photoreactions with nucleobases like thymidine, forming photoadducts with syn regioselectivity, which may contribute to its dermatological effects .

Alpha-methylene-gamma-butyrolactone exhibits several biological activities, notably its potential to induce allergic contact dermatitis and chronic actinic dermatitis upon skin exposure. These effects arise from the compound's ability to modify epidermal proteins through electrophilic interactions. The enantioselectivity of these modifications results in unique allergic responses, where sensitization to one enantiomer does not confer sensitivity to the other . Furthermore, research has indicated its anti-arthritic potential, suggesting broader implications for therapeutic applications .

Various synthesis methods have been developed for alpha-methylene-gamma-butyrolactone. One efficient route involves using biorenewable itaconic acid as a precursor, yielding high-purity products suitable for polymerization applications. This method emphasizes sustainability while maintaining high yields and purity without extensive purification processes . Other synthetic approaches include traditional organic reactions that exploit the compound's electrophilic properties to form diverse derivatives.

Alpha-methylene-gamma-butyrolactone finds applications across multiple domains:

- Pharmaceuticals: As an anti-ulcer agent and gastrointestinal drug.

- Bioplastics: Serving as a monomer in the production of high-performance bioplastics derived from renewable resources.

- Cosmetics: Due to its bioactive properties, it is explored for potential use in skincare formulations despite associated dermatological risks.

Studies on alpha-methylene-gamma-butyrolactone highlight its interactions with various biomolecules. Its electrophilic nature allows it to react readily with nucleophiles, leading to modifications of proteins that can trigger allergic reactions. Research has also focused on its photoreactivity with DNA components, raising concerns about potential genotoxic effects under UV exposure conditions. Understanding these interactions is crucial for assessing both therapeutic benefits and safety profiles in clinical applications .

Several compounds share structural or functional similarities with alpha-methylene-gamma-butyrolactone. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| Beta-Methyl-alpha-methylene-gamma-butyrolactone | Contains a methyl group at the beta position | More stable due to steric hindrance; less reactive |

| Alpha-Methylene-gamma-phenyl-gamma-butyrolactone | Contains a phenyl group at the gamma position | Exhibits different reactivity patterns due to aromatic stabilization |

| Gamma-Butyrolactone | Lacks the methylene group at the alpha position | Less electrophilic; primarily used as a solvent |

Alpha-methylene-gamma-butyrolactone stands out due to its highly reactive nature and specific biological activities that are not shared by all similar compounds. Its ability to induce allergic reactions while also possessing therapeutic properties makes it a unique subject of study in both medicinal chemistry and toxicology .

The conversion of tuliposide A to alpha-methylene-gamma-butyrolactone represents one of the most well-characterized biosynthetic pathways for this compound [3] [26]. Tuliposide A, systematically known as beta-D-glucopyranose 1-(4-hydroxy-2-methylenebutanoate), serves as the natural precursor found predominantly in tulip species [13] [15]. The enzymatic conversion process involves tuliposide-converting enzyme A, which catalyzes the direct formation of tulipalin A (alpha-methylene-gamma-butyrolactone) from 6-tuliposide A through an intramolecular transesterification mechanism [26].

The enzymatic pathway demonstrates remarkable specificity and efficiency, with tuliposide-converting enzyme A exhibiting a specific activity of 2,260 units per milligram when processing 6-tuliposide A at 4 millimolar concentration [26]. This enzyme shows strong substrate preference, as its activity toward 6-tuliposide B represents only 6.6 percent of its activity toward 6-tuliposide A [26]. The reaction mechanism involves nucleophilic attack by the catalytic serine-235 residue on the carbonyl carbon of 6-tuliposide A, followed by formation of a tetrahedral intermediate stabilized by an oxyanion hole contributed by glycine-152 and glycine-153 residues [26].

Alternative chemical approaches to tuliposide A conversion include alkaline hydrolysis methods, where tuliposide A undergoes degradation under high pH conditions to yield tulipalin A and glucose in a 1:1 stoichiometric ratio [14]. However, this non-enzymatic approach lacks the precision and selectivity of the enzymatic pathway, often resulting in lower yields and potential side product formation [14].

Traditional Synthesis Methods Data

| Method | Substrate | Product | Yield (%) | Specific Activity (units/mg) | Temperature (°C) |

|---|---|---|---|---|---|

| Enzymatic conversion via tuliposide-converting enzyme A | 6-Tuliposide A | Tulipalin A (alpha-methylene-gamma-butyrolactone) | 100 (stoichiometric) | 2,260 | Room temperature |

| Alkaline hydrolysis | 6-Tuliposide A | Tulipalin A + glucose | ~100 | N/A | High pH conditions |

| Chemical acid-catalyzed rearrangement | Tetrahydro-3-furoic acid | alpha-methylene-gamma-butyrolactone | 38 | N/A | 330 |

| Spontaneous conversion | 4-hydroxy-2-methylenebutanoic acid | alpha-methylene-gamma-butyrolactone | No conversion under assay conditions | N/A | Room temperature |

Biomass-Derived Production via Itaconic/Levulinic Acid Pathways

The production of alpha-methylene-gamma-butyrolactone through biomass-derived pathways represents a significant advancement in sustainable chemical synthesis [2] [4]. Itaconic acid, produced from lignocellulosic biomass through fermentation processes, serves as a key intermediate in the biosynthetic pathway to alpha-methylene-gamma-butyrolactone derivatives [2] [4]. The conversion of itaconic acid to beta-methyl-alpha-methylene-gamma-butyrolactone has been demonstrated with high efficiency and purity, yielding products suitable for polymerization applications without requiring additional purification steps [2].

Solid-state fermentation processes using Aspergillus oryzae on corn cob biomass have achieved itaconic acid yields of 0.05 milligrams per gram of biomass under optimized conditions of pH 6 and 110 percent humidity over 48 hours [18]. The fermentation process demonstrates the capability for direct conversion of cellulose to itaconic acid, eliminating the need for extensive biomass pretreatment [18]. Large-scale fermentation studies have confirmed the scalability of this approach, with aerated bioreactor systems showing 60 percent higher itaconic acid production compared to monolayer reactors [18].

Levulinic acid production from biomass presents another viable pathway for alpha-methylene-gamma-butyrolactone synthesis [5] [19]. The acid-catalyzed conversion of cellulose to levulinic acid involves multiple steps including cellulose hydrolysis to glucose, glucose isomerization to fructose, fructose dehydration to 5-hydroxymethylfurfural, and subsequent rehydration to levulinic acid and formic acid [5] [10]. Recent developments in catalyst design have achieved levulinic acid yields of 78.49 percent from corncob waste using tungsten oxide-loaded zinc cobalt oxide cerium oxide catalysts at 180 degrees Celsius for 200 minutes [19].

The utilization of various lignocellulosic biomass sources demonstrates the versatility of these pathways [5]. Palm oil frond, rubber wood, bamboo, and rice husk have all been successfully converted to levulinic acid using dicationic ionic liquid catalysts, with bamboo biomass achieving the highest yield of 47.52 percent under optimized conditions of 100 degrees Celsius for 60 minutes [5].

Biomass-Derived Production Data

| Biomass Source | Target Product | Yield (mg/g biomass or %) | Process Conditions | Conversion Efficiency |

|---|---|---|---|---|

| Corn cobs (A. oryzae) | Itaconic acid | 0.05 | pH 6, 110% humidity, 48h | Direct from cellulose |

| Wheat bran (A. terreus) | Itaconic acid | 0.0003 | Solid-state fermentation with sugarcane pressmud | Low productivity |

| Corncob waste | Levulinic acid | 78.49% | 180°C, 200 min, 6 wt% catalyst | High yield from waste |

| Lignocellulosic biomass | Itaconic acid (via cis-pathway) | 56% mol/mol | Dynamic two-stage bioproduction | 88% of theoretical maximum |

| Palm oil frond | Levulinic acid | 47.52% | 100°C, 60 min, ionic liquid | One-pot reaction |

| Bamboo | Levulinic acid | 47.52% | 100°C, 60 min, ionic liquid | Highest yield obtained |

Industrial-Scale Synthesis Challenges & Purification Techniques

Industrial production of alpha-methylene-gamma-butyrolactone faces significant challenges related to process efficiency, product purity, and economic viability [8] [16]. Traditional liquid-phase synthesis methods, while offering high yields and good selectivity, require multiple processing steps and extended reaction times, limiting their industrial applicability [8] [16]. The reaction of gamma-butyrolactone with diethyl oxalate in the presence of base, followed by treatment with formaldehyde, exemplifies these multipart processes that, despite producing high-purity products, present scalability challenges [16].

Vapor-phase synthesis represents an alternative approach, utilizing gamma-butyrolactone and formaldehyde at elevated temperatures of 330 degrees Celsius in the presence of silica-alumina catalysts [8] [16]. However, this method achieves only 35.5 percent conversion with 46.9 percent selectivity, significantly limiting its industrial attractiveness [8]. The low conversion efficiency necessitates extensive recycling of unreacted starting materials, increasing process complexity and operational costs [8].

Purification techniques for alpha-methylene-gamma-butyrolactone production present their own set of industrial challenges [11] [17]. High-speed counter-current chromatography has emerged as an efficient method for separating complex lactone mixtures, utilizing solvent systems composed of ethyl acetate, n-butanol, methanol, and water in specific ratios [11]. This technique eliminates the irreversible adsorption problems associated with traditional silica gel column chromatography while achieving high-purity separations [11].

Silver ion extraction methods have demonstrated exceptional purification capabilities, achieving 98.6 percent purity with 70.7 percent recovery rates for lactone compounds containing unsaturated alkyl groups [17]. The process involves selective extraction using aqueous silver nitrate solutions, followed by recovery through organic solvent extraction and silver ion removal using sodium chloride precipitation [17]. This method offers significant advantages over traditional chromatographic approaches, including elimination of expensive resin requirements and improved processing times [17].

Crystallization purification techniques provide another avenue for achieving extremely pure alpha-methylene-gamma-butyrolactone products [21]. The process involves controlled cooling or addition of precipitants to reduce solubility, promoting crystal formation of the desired product while leaving impurities in solution [21]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity levels [21].

The integration of enzymatic synthesis with downstream purification represents a promising approach for industrial-scale production [26]. The high specificity of tuliposide-converting enzymes eliminates many side products that complicate traditional chemical synthesis routes, potentially reducing purification requirements and improving overall process economics [26].

Industrial Synthesis and Purification Data

| Challenge/Technique | Process Details | Conversion/Purity | Industrial Applicability | Limitations |

|---|---|---|---|---|

| Vapor-phase synthesis | γ-butyrolactone + formaldehyde, 330°C | 35.5% conversion, 46.9% selectivity | One exception to liquid-phase processes | Low conversion and selectivity |

| Liquid-phase synthesis | γ-butyrolactone + diethyl oxalate + base | High yields, good selectivity | Most common approach | Time-consuming, multipart process |

| High-speed counter-current chromatography | Ethyl acetate:n-butanol:methanol:water system | High purity separation achieved | Efficient for complex mixtures | Requires careful solvent system selection |

| Column chromatography purification | Silica gel, conventional method | Time-consuming, inefficient | Traditional but limited | Complicated, inefficient, time-consuming |

| Silver ion extraction | Selective extraction with silver nitrate solution | 98.6% purity, 70.7% recovery | Industrially applicable, no column needed | Requires silver ion removal step |

| Crystallization purification | Cooling or precipitant addition | Extremely pure form possible | Standard industrial method | May require multiple recrystallizations |

| Distillation separation | Colorless oil recovery | Pure product as colorless oil | Standard recovery method | May contain residual starting materials |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant